molecular formula C21H18FNO4S B4753074 ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4753074
M. Wt: 399.4 g/mol
InChI Key: CAEQREDUPFVGEJ-UHFFFAOYSA-N
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Description

ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl halide and a thiophene derivative.

    Attachment of the Phenoxyacetamido Group: This step may involve an amide coupling reaction between a phenoxyacetic acid derivative and an amine-functionalized thiophene intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-CHLOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-BROMOPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-METHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in various applications compared to its chloro, bromo, or methoxy analogs.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4S/c1-2-26-21(25)19-17(14-8-10-15(22)11-9-14)13-28-20(19)23-18(24)12-27-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEQREDUPFVGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-(4-FLUOROPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE

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